

# Quetiapine Sulfone: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Quetiapine Sulfone

Cat. No.: B124143

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This in-depth guide provides a detailed examination of **Quetiapine Sulfone**, a significant metabolite of the atypical antipsychotic drug Quetiapine. The document is intended for researchers, scientists, and professionals in drug development, offering a thorough overview of its chemical identity, metabolic formation, and analytical characterization.

## Chemical Identity and Properties

**Quetiapine Sulfone** is a primary oxidative metabolite of Quetiapine. Its formation involves the oxidation of the sulfur atom within the dibenzothiazepine ring of the parent molecule.

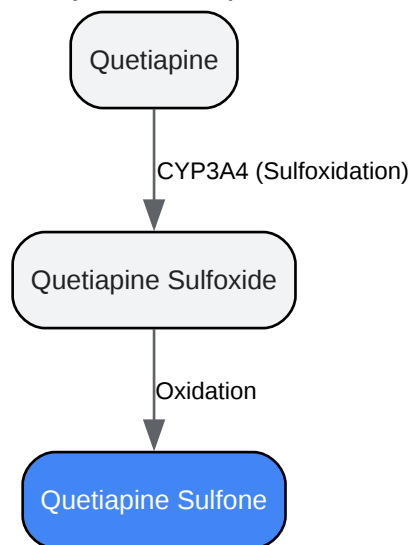
Table 1: Chemical Identifiers and Physical Properties of **Quetiapine Sulfone**

| Property                | Value   | Reference   |
|-------------------------|---|---|
| CAS Number              | 329216-65-1   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula       | C21H25N3O4S   |   |
| Molecular Weight        | 415.52 g/mol  |   |
| Systematic Name         | 2-[2-[4-(5,5-Dioxidodibenzo[b,f]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol     |   |
| Synonyms                | 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]thiazepine 5,5-dioxide |   |
| Predicted Melting Point | 168-169 °C  |   |
| Predicted Boiling Point | 626.2±65.0 °C   |   |
| Predicted Density       | 1.35±0.1 g/cm3  |   |

## Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major isozyme involved. One of the main metabolic pathways is sulfoxidation, which leads to the formation of **Quetiapine Sulfone**. This metabolite is generally considered to be pharmacologically inactive.

## Metabolic Pathway of Quetiapine to Quetiapine Sulfone

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Metabolic pathway of Quetiapine.

## Experimental Protocols

The synthesis of **Quetiapine Sulfone** is typically achieved through the controlled oxidation of Quetiapine. While specific, detailed protocols for the direct synthesis of the sulfone are not extensively published in the provided search results, a general method can be inferred from related syntheses of oxidized Quetiapine metabolites.

Illustrative Protocol (based on related syntheses):

- **Dissolution:** Dissolve Quetiapine free base in a suitable organic solvent, such as methanol or chloroform.
- **Oxidation:** Introduce a controlled amount of a strong oxidizing agent. To achieve the sulfone, a stronger oxidizing agent or more forcing conditions might be necessary compared to the synthesis of the sulfoxide.
- **Monitoring:** The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete conversion.

- Isolation and Purification: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product may then be purified using techniques like column chromatography or recrystallization to obtain high-purity **Quetiapine Sulfone**.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous measurement of Quetiapine and its metabolites, including the sulfoxide, in human plasma. Although **Quetiapine Sulfone** was noted to be unstable and degrade to the sulfoxide in one study, a similar analytical approach would be applicable for its detection.

#### Sample Preparation (Liquid-Liquid Extraction):

- To 50  $\mu\text{L}$  of human plasma, add an internal standard (e.g., quetiapine-d8).
- Perform a liquid-liquid extraction using a mixture of butyl acetate and butanol (10:1, v/v).
- Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

#### Chromatographic and Mass Spectrometric Conditions:

- LC Column: Waters Spherisorb S5SCX (100  $\times$  2.1 mm i.d.)
- Mobile Phase: 50 mmol/L methanolic ammonium acetate, pH\* 6.0
- Flow Rate: 0.5 mL/min
- Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI)
- Detection: Selected Reaction Monitoring (SRM) with two transitions per analyte.

Table 2: LC-MS/MS Calibration Ranges for Quetiapine and Metabolites

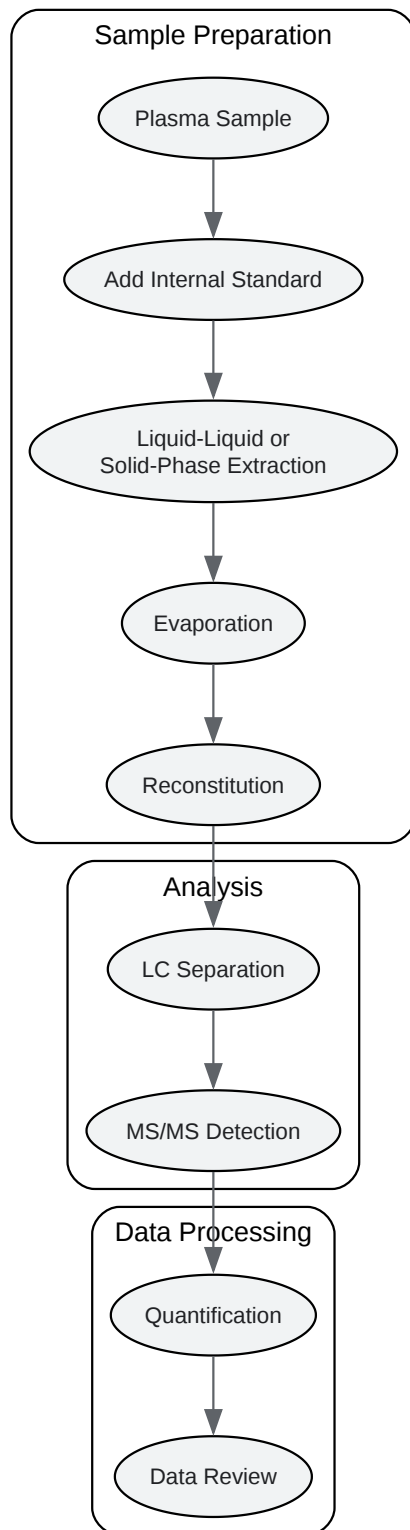
| Analyte              | Calibration Range (µg/L) |
|----------------------|--------------------------|
| Quetiapine           | 5-800                    |
| N-desalkylquetiapine | 5-800                    |
| Quetiapine Sulfoxide | 100-15,000               |
| Other metabolites    | 2-100                    |

Note: The calibration range for **Quetiapine Sulfone** would need to be established during method validation.

## Analytical Workflow Visualization

The following diagram illustrates a general workflow for the analysis of **Quetiapine Sulfone** in a biological matrix.

## General Workflow for Quetiapine Sulfone Analysis

[Click to download full resolution via product page](#)Workflow for the analysis of **Quetiapine Sulfone**.

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